2-((tert-Butoxycarbonyl)(tert-butyl)amino)acetic acid
Overview
Description
2-((tert-Butoxycarbonyl)(tert-butyl)amino)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)(tert-butyl)amino)acetic acid typically involves the reaction of tert-butylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. The reaction conditions often involve stirring the mixture at ambient temperature or heating it to around 40°C .
Industrial Production Methods
Industrial production of Boc-protected compounds like this compound often employs continuous flow processes. These processes enhance efficiency and scalability, allowing for the large-scale production of the compound. The use of flow microreactor systems has been reported to be particularly effective in the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)(tert-butyl)amino)acetic acid undergoes several types of chemical reactions, including:
Substitution: The Boc group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.
Substitution: Reagents such as di-tert-butyl dicarbonate (Boc2O) and bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) are used.
Major Products
Scientific Research Applications
2-((tert-Butoxycarbonyl)(tert-butyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and peptides.
Medicine: Utilized in the development of drug candidates and the modification of biomolecules.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)(tert-butyl)amino)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves the formation of a carbocation intermediate, which is stabilized by the elimination of the tert-butyl group .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in similar applications.
tert-Butyl carbamates: A class of compounds that includes various Boc-protected amines.
Uniqueness
2-((tert-Butoxycarbonyl)(tert-butyl)amino)acetic acid is unique due to its specific structure, which provides stability and ease of deprotection. Its use in continuous flow processes for industrial production also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[tert-butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)12(7-8(13)14)9(15)16-11(4,5)6/h7H2,1-6H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGPPYAFGIRNIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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